6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
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Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline or its hydrochloride salt is a chemical with limited commercial availability . It is a natural product found in Mammillaria longimamma .
Synthesis Analysis
An improved and practical synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline from inexpensive 2-(3-methoxyphenyl)ethylamine using a Pictet−Spengler condensation via a novel aminal intermediate has been reported . This synthesis significantly lowers the cost and provides easy access to 6-methoxy-1,2,3,4-tetrahydroisoquinoline or its HCl salt on a large scale .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride include a molecular weight of 163.22 g/mol . Other specific properties are not directly available from the search results.Scientific Research Applications
Synthesis and Chemical Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of enantiopure compounds. For example, it has been used in the efficient synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors, including liver X receptors. This process involves Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, achieving good chemical yields and high enantiomeric excess (Forró et al., 2016) Forró, E., Megyesi, R., Paál, T. A., & Fülöp, F. (2016). Tetrahedron-asymmetry.
Biological Activity
Research on derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids has indicated their potential physiological roles. Some derivatives have shown transiently increasing effects on the locomotor activity of mice after peripheral injection, suggesting their endogenous presence in rat brains and possible physiological functions (Nakagawa et al., 1996) Nakagawa, H., Nihonmatsu, N., Ohta, S., & Hirobe, M. (1996). Biochemical and biophysical research communications.
Fluorescence and Labeling Applications
The compound and its derivatives exhibit strong fluorescence across a wide pH range, making them suitable for biomedical analysis. For instance, 6-methoxy-4-quinolone, a derivative, has been utilized as a novel fluorophore for the fluorescent labeling of carboxylic acids, demonstrating high stability and strong fluorescence, beneficial for analytical purposes (Hirano et al., 2004) Hirano, J., Hamase, K., Fukuda, H., Tomita, T., & Zaitsu, K. (2004). Journal of chromatography. A.
Complexation Properties
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has been explored for its complexation properties in the development of water-soluble, optically active cyclophane incorporating a chiral spacer, demonstrating its utility in creating efficient binders of naphthalene derivatives and showing modest chiral recognition capabilities (Georgiadis et al., 1991) Georgiadis, T., Georgiadis, M., & Diederich, F. (1991). Journal of Organic Chemistry.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENWQJMPJHETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2C(=O)O)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-30-1 |
Source
|
Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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